N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide
Overview
Description
N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide (N-CPA) is an organic compound that is used in a variety of scientific applications. N-CPA is a trifluoroacetamide, which is a type of amide that has a trifluoromethyl group attached to the nitrogen atom. N-CPA is a useful compound for research because it is soluble in a variety of solvents, has a low melting point, and is stable under a wide range of temperatures and pH conditions. Additionally, N-CPA is a versatile compound that can be used in a variety of chemical reactions.
Scientific Research Applications
LC-MS/MS Study of the Degradation Processes
A study by Barchańska et al. (2019) employed liquid chromatography coupled with mass spectrometry (LC-MS/MS) to analyze the stability and degradation products of nitisinone, a compound with trifluoromethyl groups. This research aimed to understand the stability of such compounds under different conditions and identify their degradation pathways, contributing to a better understanding of their environmental impact and potential risks and benefits in medical applications Barchańska et al., 2019.
Environmental and Food Analysis Using Antibody-Based Methods
Fránek and Hruška (2018) reviewed the application of antibodies in assays for environmental and food research, specifically highlighting their use in detecting various chemicals, including herbicides and pharmaceuticals. This approach underlines the importance of sensitive and selective methods for monitoring the presence of complex chemicals in the environment and food, which can also be applied to compounds like N-(4-Cyclohexylphenyl)-2,2,2-trifluoroacetamide Fránek & Hruška, 2018.
Advanced Oxidation Processes for Degradation of Pharmaceuticals
Qutob et al. (2022) conducted a review on the degradation of acetaminophen by advanced oxidation processes (AOPs), focusing on the by-products, biotoxicity, and degradation pathways. Similar methodologies and insights can be applied to study the environmental fate and degradation mechanisms of this compound, aiding in the development of effective degradation strategies for such compounds Qutob et al., 2022.
Microbial Degradation of Polyfluoroalkyl Chemicals
Liu and Mejia Avendaño (2013) reviewed the microbial degradation of polyfluoroalkyl chemicals, discussing the biodegradability, pathways, and environmental fate of these compounds. Insights from this research could be valuable in understanding the biodegradation potential of this compound and related compounds, providing a basis for assessing their environmental impact Liu & Mejia Avendaño, 2013.
Mechanism of Action
Mode of Action
It is known that the compound is used as a reactant in nucleophilic acylation to form n-(4-cyclohexylphenyl)acetamide by reacting with acetyl halides . The exact interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
It is involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction
Result of Action
As a reactant in nucleophilic acylation, it contributes to the formation of N-(4-cyclohexylphenyl)acetamide
Action Environment
It is known that the compound is insoluble in water , which may influence its action and stability
Safety and Hazards
properties
IUPAC Name |
N-(4-cyclohexylphenyl)-2,2,2-trifluoroacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO/c15-14(16,17)13(19)18-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKNNRFXCILKCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)NC(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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